REACTION_SMILES
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[CH:20]([Cl:21])([Cl:22])[Cl:23].[OH:1][N+:2]([O-:3])=[O:4].[OH:5][c:6]1[cH:7][c:8](=[O:19])[o:9][c:10]2[c:11]([CH3:18])[c:12]([O:16][CH3:17])[cH:13][cH:14][c:15]12>>[O-:1][N+:2](=[O:4])[c:7]1[c:6]([OH:5])[c:15]2[c:10]([o:9][c:8]1=[O:19])[c:11]([CH3:18])[c:12]([O:16][CH3:17])[cH:13][cH:14]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2c(O)cc(=O)oc2c1C
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Name
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Type
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product
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Smiles
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COc1ccc2c(O)c([N+](=O)[O-])c(=O)oc2c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |